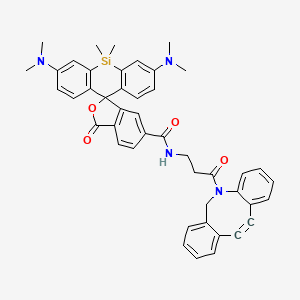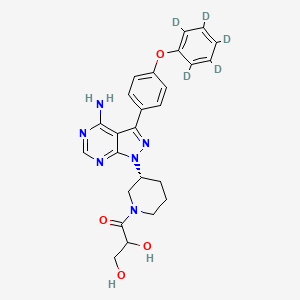![molecular formula C12H17IN2O6 B12386582 1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)
1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione is a synthetic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.
Preparation Methods
The synthesis of 1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Glycosylation: The initial step involves the glycosylation of a suitable sugar derivative with a pyrimidine base. This step is often catalyzed by a Lewis acid such as trimethylsilyl trifluoromethanesulfonate.
Iodination: The hydroxyl group at the 5-position of the sugar moiety is converted to an iodomethyl group using reagents like iodine and triphenylphosphine.
Etherification: The hydroxyl group at the 3-position is etherified with 2-methoxyethanol in the presence of a base such as sodium hydride.
Hydrolysis: The final step involves the hydrolysis of protecting groups to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The iodomethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols, amines, or azides to form new derivatives.
Hydrolysis: Acidic or basic hydrolysis can be used to cleave ester or ether linkages, yielding different products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a probe in studying nucleic acid interactions.
Biology: The compound is employed in biochemical assays to investigate enzyme-substrate interactions and to study the mechanisms of nucleoside transporters.
Medicine: It has potential therapeutic applications in antiviral and anticancer treatments due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of diagnostic tools and as a precursor in the synthesis of radiolabeled compounds for imaging studies.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of the nucleic acid chain, thereby inhibiting viral replication or cancer cell proliferation. The compound targets enzymes such as DNA polymerase and reverse transcriptase, which are essential for nucleic acid synthesis.
Comparison with Similar Compounds
1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione can be compared with other nucleoside analogs such as:
Zidovudine: An antiviral nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.
Acyclovir: An antiviral nucleoside analog used in the treatment of herpes simplex virus infections.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C12H17IN2O6 |
|---|---|
Molecular Weight |
412.18 g/mol |
IUPAC Name |
1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17IN2O6/c1-19-4-5-20-10-9(17)7(6-13)21-11(10)15-3-2-8(16)14-12(15)18/h2-3,7,9-11,17H,4-6H2,1H3,(H,14,16,18)/t7-,9?,10+,11-/m1/s1 |
InChI Key |
FXYLFQWMLIQOQX-GNTIEKQASA-N |
Isomeric SMILES |
COCCO[C@@H]1[C@@H](O[C@@H](C1O)CI)N2C=CC(=O)NC2=O |
Canonical SMILES |
COCCOC1C(C(OC1N2C=CC(=O)NC2=O)CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-N-[7-methoxy-8-[(3-nitrophenyl)methoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyridine-3-carboxamide](/img/structure/B12386504.png)













